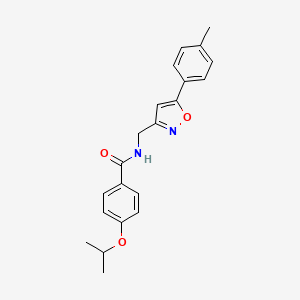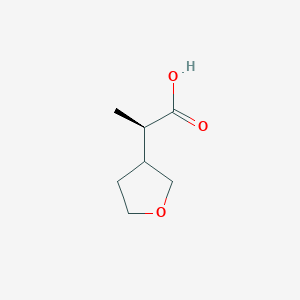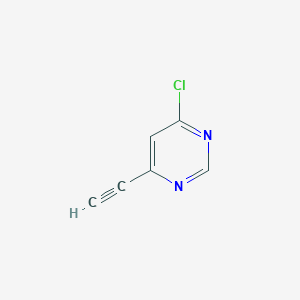
4-isopropoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They are of immense importance because of their wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis
In a similar compound, the five-membered isoxazole ring makes dihedral angles of 80.5 (2) and 81.3 (2)° with the two benzene rings, which form a dihedral angle of 39.81 (18)° with each other .Chemical Reactions Analysis
Isoxazoles have been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Scientific Research Applications
Alzheimer's Disease Treatment
A study developed a series of hydroxamic acids, including a compound similar to 4-isopropoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide, which demonstrated potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound was found to decrease phosphorylation and aggregation of tau proteins, exhibit neuroprotective activity, and ameliorate impaired learning and memory in animal models. It shows promise as a potential treatment for Alzheimer's disease (Lee et al., 2018).
Anti-Fibrosis Drug Potential
Research on a novel ALK5 inhibitor, structurally similar to the compound , demonstrated its ability to suppress renal and hepatic fibrosis, and exert anti-metastatic effects in a breast cancer model. The pharmacokinetics and tissue distribution of this compound were thoroughly studied, indicating potential as an effective oral anti-fibrotic drug (Kim et al., 2008).
Glucose-Lowering Effects
Another study identified a series of benzamides as glucokinase activators. These compounds, including one similar to this compound, were synthesized and shown to lower glucose levels in a rat model. This research underscores the potential of such compounds in treating conditions like diabetes (Iino et al., 2009).
Memory Enhancement
A benzamide derivative was tested for its effects on memory enhancement in behavioral tasks. The compound facilitated glutamate receptors, leading to improved memory encoding across different sensory cues and performance requirements. This indicates potential applications in cognitive enhancement or treatment of memory-related disorders (Staubli et al., 1994).
Antiviral Properties
A study focused on the synthesis of benzamide-based compounds, which showed significant antiviral activities against bird flu influenza (H5N1). The structure and synthesis methods of these compounds, including those similar to this compound, were discussed, highlighting their potential as antiviral agents (Hebishy et al., 2020).
Mechanism of Action
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
properties
IUPAC Name |
N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14(2)25-19-10-8-17(9-11-19)21(24)22-13-18-12-20(26-23-18)16-6-4-15(3)5-7-16/h4-12,14H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCGYCBGGMGPIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2651504.png)

![6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2651507.png)


![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2651517.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2651518.png)
![2-(1H-Indol-3-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2651519.png)

![2-naphthalen-2-yloxy-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2651521.png)
![Benzyl 3-[(prop-2-enamido)methyl]benzoate](/img/structure/B2651522.png)
![2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B2651523.png)
![2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B2651524.png)
![2-Chloro-N-(8,8-difluoro-1,4-dioxaspiro[4.6]undecan-9-yl)acetamide](/img/structure/B2651525.png)